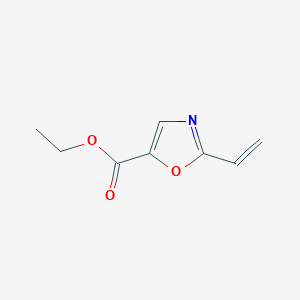
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide and related compounds involves several steps, including condensation reactions, nucleophilic substitutions, and the use of specific reagents to introduce the nitrobenzamide and isothiazolidinyl groups. For instance, Patel and Dhameliya (2010) described the synthesis of similar compounds through facile condensation with aromatic aldehydes in the presence of sodium ethanolate, yielding good yields of the target compounds which further undergo reactions to give pyrazole derivatives (Patel & Dhameliya, 2010).
Molecular Structure Analysis
The molecular structure of related nitrobenzamide compounds has been determined using techniques such as single-crystal X-ray diffractometry. Zong and Wang (2009) synthesized a compound with a similar functional group orientation and determined its crystal structure, highlighting the spatial arrangement of carbonyl and thiocarbonyl moieties and providing unit-cell dimensions that could be comparable to those of the compound (Zong & Wang, 2009).
Chemical Reactions and Properties
Chemical reactions involving N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide may include interactions with nucleophiles, redox reactions, and the potential for forming derivatives through substitutions at the nitro group. Samet et al. (2005) demonstrated the reactivity of polynitroaromatic compounds in nucleophilic displacements, which could be relevant for understanding the reactivity patterns of the nitro group in the target compound (Samet et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A series of derivatives incorporating the thiazole ring, structurally similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, were synthesized and screened for their antimicrobial activity. These compounds showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting their potential as therapeutic agents for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Biological Activity
Another study focused on the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, a category to which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide could be related. These derivatives showed cytostatic activities against various malignant human cell lines, highlighting their potential for antitumor applications (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Enhanced Physicochemical Properties
Research into co-crystals and co-crystal hydrates of pharmaceutical compounds, including those structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, has shown that forming co-crystals can enhance the photostability and clinically relevant physicochemical properties of the drug molecules. This suggests a potential application in improving the delivery and stability of pharmaceutical compounds (Vangala, Chow, & Tan, 2012).
Chemical Synthesis and Structure-Activity Relationships
The synthesis and exploration of structure-activity relationships (SAR) of aziridinyldinitrobenzamides, a group of compounds including and related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide, have been investigated for activation by E. coli nitroreductase. These studies are crucial for understanding the mechanisms of action of these compounds and optimizing their biological activities for potential therapeutic applications (Helsby, Atwell, Yang, Palmer, Anderson, Pullen, Ferry, Hogg, Wilson, & Denny, 2004).
Wirkmechanismus
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
It is believed to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell proliferation and division .
Biochemical Pathways
Given its target, it is likely to impact pathways related to the cell cycle and cell division . The downstream effects of these changes could include altered cell growth and proliferation .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its impact on CDK2 and the cell cycle . Potential effects could include changes in cell proliferation and division, potentially leading to altered cell growth .
Eigenschaften
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(12-4-1-7-15(10-12)19(21)22)17-13-5-2-6-14(11-13)18-8-3-9-25(18,23)24/h1-2,4-7,10-11H,3,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVAORUVWDUREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Fluorophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2494712.png)
![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)
![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-(2-Ethoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494723.png)



![3-[(4-Chlorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2494732.png)
![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone;hydrochloride](/img/structure/B2494733.png)
